
4-((Tert-butyldimethylsilyl)oxy)-3-chloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Tert-butyldimethylsilyl)oxy)-3-chloroaniline is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a 3-chloroaniline core. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tert-butyldimethylsilyl)oxy)-3-chloroaniline typically involves the protection of the hydroxyl group of 3-chloroaniline with a TBDMS group. This can be achieved through the reaction of 3-chloroaniline with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
4-((Tert-butyldimethylsilyl)oxy)-3-chloroaniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Deprotection: The TBDMS group can be removed using fluoride ions, typically from tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran.
Common Reagents and Conditions
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Deprotection: TBAF in tetrahydrofuran is used for the removal of the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-((Tert-butyldimethylsilyl)oxy)-3-chloroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-((Tert-butyldimethylsilyl)oxy)-3-chloroaniline involves its reactivity due to the presence of the TBDMS protecting group and the chloroaniline core. The TBDMS group provides stability and can be selectively removed under mild conditions, allowing for further functionalization of the molecule. The chloroaniline core can participate in various chemical reactions, making the compound versatile in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
4-((Tert-butyldimethylsilyl)oxy)benzaldehyde: Similar in structure but with an aldehyde group instead of an aniline group.
(Tert-butyldimethylsilyloxy)acetaldehyde: Contains a TBDMS group but with an acetaldehyde core.
4-((Tert-butyldimethylsilyl)oxy)-1-butanol: Features a TBDMS group attached to a butanol core.
Uniqueness
4-((Tert-butyldimethylsilyl)oxy)-3-chloroaniline is unique due to the combination of the TBDMS protecting group and the chloroaniline core, which provides both stability and reactivity. This makes it a valuable intermediate in organic synthesis, allowing for the selective introduction of functional groups and the construction of complex molecules.
Properties
Molecular Formula |
C12H20ClNOSi |
|---|---|
Molecular Weight |
257.83 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-3-chloroaniline |
InChI |
InChI=1S/C12H20ClNOSi/c1-12(2,3)16(4,5)15-11-7-6-9(14)8-10(11)13/h6-8H,14H2,1-5H3 |
InChI Key |
FZZPBWNUDAQTEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{12-[2-(Dimethylamino)ethyl]-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine trihydrochloride](/img/structure/B13457325.png)
![Tert-butyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13457327.png)
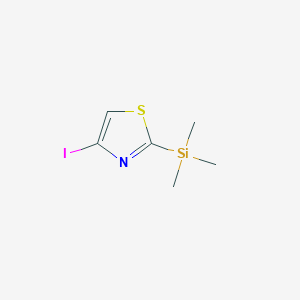

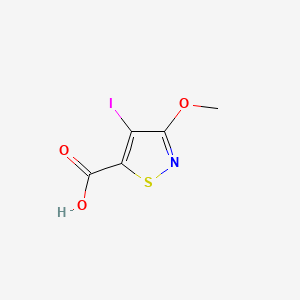
![rac-tert-butyl (1R,6R,7S)-7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride](/img/structure/B13457360.png)
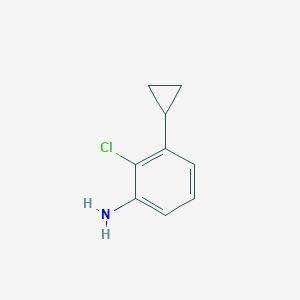



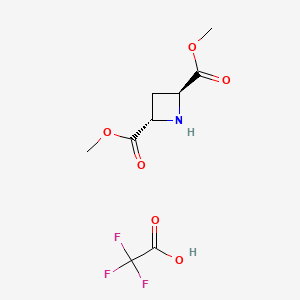
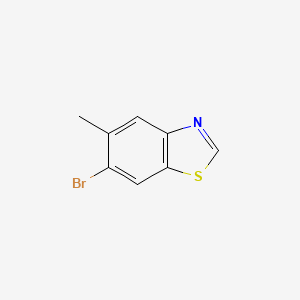
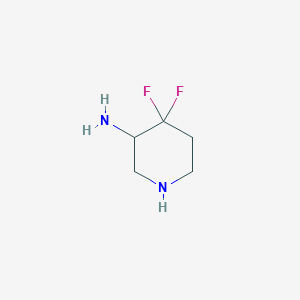
![(1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid](/img/structure/B13457404.png)
